3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-Oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked via an oxoethyl group to a substituted azetidine ring. Benzoxazolone derivatives are widely studied for their biological activities, including enzyme inhibition and receptor antagonism, due to their structural mimicry of peptide bonds and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(10-21-12-4-1-2-5-13(12)24-16(21)23)20-8-11(9-20)18-14-6-3-7-17-19-14/h1-7,11H,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSZSKZUOTELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the azetidinyl and pyridazinylamino groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the Benzo[d]oxazol-2(3H)-one Core
The lactam structure (oxazolone ring) is susceptible to nucleophilic attack and ring-opening reactions. Key transformations include:
Azetidine Ring Modifications
The strained four-membered azetidine ring is prone to ring-opening and functionalization:
Pyridazinylamino Group Reactivity
The pyridazine moiety and its amino substituent enable diverse transformations:
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic systems may participate in coupling reactions:
Stability and Side Reactions
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Oxidative Degradation : The pyridazinylamino group may oxidize under harsh conditions (e.g., H₂O₂/AcOH), necessitating inert atmospheres during synthesis .
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Thermal Sensitivity : Decomposition observed above 200°C, requiring low-temperature protocols for reactive steps.
Synthetic Optimization Strategies
Scientific Research Applications
Overview
3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. This compound combines a benzo[d]oxazole core with a pyridazinylamino group, which enhances its pharmacological potential. The following sections explore its applications across various fields, including chemistry, biology, medicine, and industry.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of novel synthetic methodologies. Researchers utilize it to create more complex molecules, facilitating advancements in chemical research and material science.
Biology
In biological research, this compound is being investigated for its role in various biological processes. Its potential as a bioactive molecule makes it suitable for studying cellular pathways and mechanisms of action. The compound's interaction with specific enzymes and receptors may provide insights into cellular functions and disease mechanisms.
Medicine
The pharmacological properties of this compound position it as a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies. Preliminary studies suggest that it may inhibit bacterial growth and cancer cell proliferation by modulating specific molecular targets. This makes it a promising candidate for further investigation in therapeutic applications.
Industry
In industrial applications, the compound can be explored for developing new materials with specialized properties, such as polymers or coatings. Its unique chemical structure may contribute to innovations in material science, enhancing the performance of products across various sectors.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest its utility in developing new antibiotics.
- Anticancer Properties : Initial investigations have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are necessary to elucidate its full therapeutic potential.
- Material Science Innovations : The compound's unique chemical structure has led to explorations in creating advanced materials with tailored properties for specific industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The pyridazinylamino group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as bacterial quorum sensing or cancer cell proliferation. The benzo[d]oxazole core also contributes to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can be contextualized against three classes of analogs:
Piperazine-Linked Benzoxazolone Derivatives
Compounds such as 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) and 3-(2-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one (5c) () share the benzoxazolone core but employ piperazine as a linker instead of azetidine. These derivatives exhibit moderate yields (63–73%) and distinct physicochemical properties (e.g., 5c is a yellow oil vs. 5a as a white solid). The substitution of azetidine with piperazine likely alters pharmacokinetic profiles due to differences in ring size (4-membered vs. 6-membered), polarity, and conformational flexibility .
Thiazolone vs. Oxazolone Analogs
Replacing the benzoxazolone core with benzothiazolone (e.g., 5b and 5j in ) introduces sulfur instead of oxygen, which may enhance lipophilicity and alter electronic properties. For instance, 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j) exhibits a lower yield (51%) compared to oxazolone analogs, possibly due to sulfur’s reduced nucleophilicity during synthesis .
Sigma Receptor Ligands (SN79)
SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) () shares the benzoxazolone core but incorporates a piperazine-fluorophenyl substituent. SN79’s activity as a sigma receptor ligand highlights the importance of the benzoxazolone scaffold in CNS-targeted therapies. The target compound’s azetidine-pyridazine group may offer improved selectivity or binding affinity compared to SN79’s piperazine-fluorophenyl motif .
Phenyl/Benzhydryl-Substituted Derivatives
These modifications contrast with the target compound’s azetidine-pyridazine group, which prioritizes hydrogen bonding and polar interactions .
Key Research Findings and Trends
- Synthetic Flexibility : The benzoxazolone scaffold accommodates diverse substituents (azetidine, piperazine, aryl groups) via nucleophilic substitution or coupling reactions, with yields typically ranging from 51% to 73% .
- Structure-Activity Relationships (SAR) : Piperazine-linked analogs show predictable physicochemical trends (e.g., longer alkyl spacers increase lipophilicity), while azetidine derivatives may offer metabolic stability due to their smaller ring size .
- Biological Potential: While biological data for the target compound are absent, structurally related molecules (e.g., SN79) validate benzoxazolones as promising candidates for receptor modulation .
Biological Activity
The compound 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the pyridazin moiety further enhances its potential as a therapeutic agent.
Antioxidant Activity
Research has indicated that compounds similar to benzo[d]oxazole derivatives often exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that certain benzo[1,4]oxazine derivatives show potent antioxidant activity, suggesting that similar mechanisms may be at play for our compound of interest .
Anticancer Properties
The anticancer potential of this compound is supported by its structural analogs. Compounds containing benzo[d]oxazole structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
Preliminary evaluations suggest that derivatives of related structures possess antimicrobial properties. For example, quinoline derivatives have shown effectiveness against bacterial strains, indicating that similar compounds might exhibit antibacterial and antifungal activities . The specific activity of this compound against microbial pathogens remains to be thoroughly investigated.
Inhibition of Enzymatic Activity
Inhibition of key enzymes involved in disease processes is another potential mechanism for the biological activity of this compound. For instance, some derivatives have been identified as inhibitors of enzymes like acetylcholinesterase, which plays a critical role in neurodegenerative diseases . The specific interactions and inhibition kinetics for our compound need further elucidation through detailed kinetic studies.
Cytotoxicity Testing
Cytotoxicity assays are essential for assessing the safety profile of new compounds. The MTT assay is commonly employed to evaluate cell viability in the presence of test compounds. Initial findings suggest that our compound exhibits low cytotoxicity at concentrations below 250 μg/mL in non-cancerous fibroblast cell lines . Further testing across various cancer cell lines will provide insights into its selectivity and potential therapeutic index.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. Variations in substituents on the benzo[d]oxazole core or modifications to the pyridazin moiety could lead to enhanced biological activity. Ongoing SAR studies will help identify key structural features that contribute to the potency and selectivity of this compound against specific biological targets.
Case Studies and Research Findings
- Antioxidant Studies : A study focusing on C-3 tethered 2-oxo-benzo[1,4]oxazines highlighted their superior antioxidant capacity compared to standard references like butylated hydroxytoluene (BHT) . This suggests a promising avenue for exploring similar activities in our compound.
- Anticancer Evaluation : Research on related benzo[d]oxazole derivatives showed significant inhibition of cancer cell growth in vitro. These findings underscore the importance of further investigating our compound's anticancer properties through targeted assays against various cancer types .
- Microbial Inhibition : Investigations into quinoline derivatives revealed potent antimicrobial effects against resistant strains. This raises the possibility that our compound could demonstrate similar efficacy against bacterial or fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
